N~1~-(4-bromo-2-fluorophenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide
Description
Synthesis Analysis
The synthesis of compounds similar to N1-(4-bromo-2-fluorophenyl)-N2-methyl-N2-(methylsulfonyl)glycinamide often involves the use of novel reagents and techniques. For example, the development of new fluorosulfonylation reagents such as 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) has shown great potential in the regioselective construction of functionalized isoxazoles and other compounds with sulfonyl fluoride moieties through [3+2] cycloaddition reactions (Leng & Qin, 2018).
Molecular Structure Analysis
The molecular structure of compounds bearing the N1-(4-bromo-2-fluorophenyl)-N2-methyl-N2-(methylsulfonyl)glycinamide motif can be quite complex. Studies involving similar compounds reveal intricate details of their molecular geometry, demonstrating strong intermolecular hydrogen bonding and the formation of linear chains, which contribute to their stability and reactivity (Macneill et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds like N1-(4-bromo-2-fluorophenyl)-N2-methyl-N2-(methylsulfonyl)glycinamide often exploit the reactivity of their functional groups. For instance, regioselective synthesis techniques have been applied to create fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride, demonstrating the versatility of these compounds in forming various sulfonates, sulfonamides, and sulfonic acid derivatives (Thomas & Fokin, 2018).
Physical Properties Analysis
The physical properties of compounds akin to N1-(4-bromo-2-fluorophenyl)-N2-methyl-N2-(methylsulfonyl)glycinamide, including solubility, melting points, and boiling points, are critical for their practical application in chemical synthesis. Research on similar compounds has emphasized the importance of understanding these properties to optimize reaction conditions and product purification processes.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with various organic and inorganic reagents, and stability under different conditions, are fundamental to utilizing these compounds in synthesis and applications. Studies on compounds with fluorosulfonyl and methylsulfonyl groups highlight their potential as intermediates in organic synthesis and their reactivity profiles, which can be harnessed for creating a wide array of chemical products (Crich & Smith, 2000).
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[methyl(methylsulfonyl)amino]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O3S/c1-14(18(2,16)17)6-10(15)13-9-4-3-7(11)5-8(9)12/h3-5H,6H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCYCFUSMINBDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=C(C=C1)Br)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.